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Compound of Interest

Compound Name: 1-(2-Benzylphenoxy)propan-2-ol

CAS No.: 5029-76-5

Cat. No.: B1266699 Get Quote

Part 1: Executive Summary & Chemical Identity
1-(2-Benzylphenoxy)propan-2-ol is a lipophilic ether comprising a 2-benzylphenol core linked

to a propylene glycol moiety. While primarily identified as the key synthetic precursor (and

potential process impurity) for the non-narcotic antitussive Benproperine, its pharmacophore

exhibits distinct characteristics of Class I antiarrhythmic and local anesthetic agents

(membrane stabilizers).

This guide provides a framework for researchers to evaluate this molecule as a standalone

pharmacological entity or a critical quality attribute (CQA) in drug development.

Chemical Identity Table[1][2]
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Attribute Specification

IUPAC Name 1-(2-benzylphenoxy)propan-2-ol

CAS Number 5029-76-5

Molecular Formula C₁₆H₁₈O₂

Molecular Weight 242.31 g/mol

Structural Class Aryloxypropanol (Ether)

Key Functional Groups
Ether linkage, Secondary Alcohol,

Diphenylmethane motif

LogP (Predicted) ~3.5 - 4.0 (High Lipophilicity)

Role
Synthetic Intermediate (Benproperine), Potential

Impurity, Membrane Stabilizer

Part 2: Structural Analysis & Pharmacological
Hypothesis[3]
The Aryloxypropanol Pharmacophore
The molecule belongs to the aryloxypropanol class. Unlike beta-blockers (which contain a

terminal amine), this compound terminates in a hydroxyl group. This structural shift alters its

binding profile:

Loss of Beta-Adrenergic Affinity: The lack of a basic nitrogen prevents ionic interaction with

the aspartate residue in the beta-adrenergic receptor pocket.

Retention of Membrane Stabilization: The lipophilic aromatic tail (benzyl-phenoxy) combined

with the polar spacer (propanol) allows insertion into the lipid bilayer, potentially modulating

voltage-gated sodium channels (Naᵥ).

Relationship to Benproperine
Benproperine is synthesized by substituting the hydroxyl group of this alcohol with a piperidine

ring. Therefore, 1-(2-Benzylphenoxy)propan-2-ol represents the "lipophilic anchor" of the
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drug.

Benproperine: High affinity for cough centers/Na+ channels (due to amine).

Alcohol Precursor: Lower affinity, but likely retains non-specific anesthetic potency and

antimicrobial properties (similar to phenoxyethanol but more potent due to the benzyl group).

Visualization: SAR & Synthesis Pathway
The following diagram illustrates the structural relationship and the synthesis pathway from 2-

benzylphenol.
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Caption: Synthesis pathway showing 1-(2-Benzylphenoxy)propan-2-ol as the central

intermediate between raw materials and the API Benproperine, with divergent potential

pharmacological activities.

Part 3: Experimental Validation Framework
To validate the classification of this compound, the following experimental protocols are

recommended. These move beyond simple identification to functional characterization.[1]

Protocol A: Synthesis & Isolation (for Reference
Standard)
Objective: Generate high-purity material for biological testing.
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Reagents: 2-Benzylphenol (1.0 eq), Propylene Carbonate (1.2 eq) or Propylene Oxide,

Potassium Carbonate (cat.).

Reaction: Reflux 2-benzylphenol with propylene carbonate in the presence of K₂CO₃ at

140°C-150°C. (Note: Propylene carbonate is safer than volatile propylene oxide in the lab).

Workup: Cool, dilute with Ethyl Acetate, wash with NaOH (1M) to remove unreacted phenol.

Purification: Vacuum distillation or Column Chromatography (Hexane/EtOAc 8:2).

Validation:

¹H NMR (CDCl₃): Look for the benzyl CH₂ singlet (~4.0 ppm), aromatic protons (6.9-7.3

ppm), and the propylene multiplet signals.

HPLC: Purity >99% required for biological assays.

Protocol B: In Vitro Sodium Channel Blockade (Patch
Clamp)
Objective: Determine if the alcohol retains the Na+ channel blocking activity of Benproperine.

System: HEK293 cells stably expressing Naᵥ1.7 or Naᵥ1.3.

Method: Whole-cell patch-clamp recording.

Protocol:

Perfuse cells with extracellular solution (Tyrode’s).

Apply voltage steps from -100 mV to +40 mV.

Perfuse 1-(2-Benzylphenoxy)propan-2-ol at concentrations of 1, 10, and 100 µM.

Measure: Reduction in peak current density.

Control: Lidocaine (positive control) and Vehicle (0.1% DMSO).
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Expected Result: Dose-dependent inhibition of Na+ currents, likely with lower potency than

Benproperine but higher than Phenoxyethanol.

Protocol C: Antimicrobial Susceptibility (MIC
Determination)
Objective: Evaluate preservative potential (Phenoxyethanol analog).

Organisms:S. aureus, P. aeruginosa, E. coli, C. albicans.

Method: Broth Microdilution (CLSI standards).

Logic: The benzyl group increases lipophilicity, potentially enhancing penetration into Gram-

positive bacteria cell walls compared to standard phenoxyethanol.

Part 4: Safety & Toxicology Profiling
As a potential impurity in pharmaceutical preparations, the safety profile is critical.

Parameter Risk Assessment Rationale

Skin Irritation Moderate

Phenolic ethers can be

irritants; the lipophilic nature

aids dermal absorption.

Sensitization Low-Moderate

Analogous to other aromatic

alcohols; should be tested via

LLNA (Local Lymph Node

Assay).

Genotoxicity Low

Absence of structural alerts

(e.g., epoxides, aromatic

amines) in the final structure.

Metabolism Glucuronidation

The secondary alcohol is a

prime target for Phase II

conjugation and excretion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Pharmacological Decision Tree
The following diagram outlines the logic flow for classifying the compound based on assay

results.
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Caption: Decision tree for classifying the molecule based on functional assay outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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